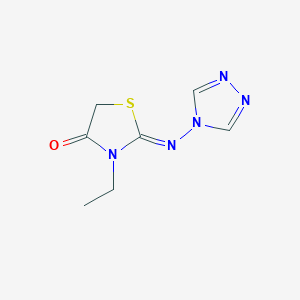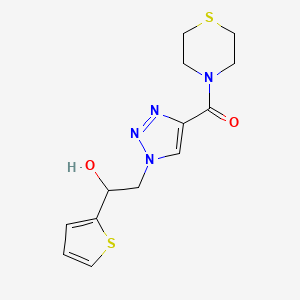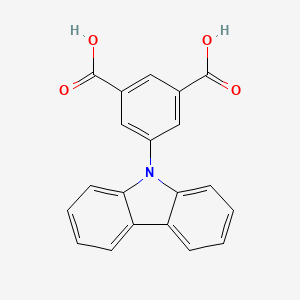
5-(9H-Carbazol-9-YL)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(9H-Carbazol-9-YL)isophthalic acid, also known as DK7662, is a compound with the molecular formula C20H13NO4 . It has several other names, including 5-carbazol-9-ylbenzene-1,3-dicarboxylic acid and 5-(9H-carbazole-9-yl) isophthalic acid .
Synthesis Analysis
The synthesis of carbazole-based compounds like 5-(9H-Carbazol-9-YL)isophthalic acid often involves complex procedures. For instance, one method involves the solvothermal reaction of 5-(9H-carbazol-9-yl)-isophthalic acid and zinc nitrate in DMF/MeOH at room temperature overnight .Molecular Structure Analysis
The molecular structure of 5-(9H-Carbazol-9-YL)isophthalic acid includes a carbazole ring attached to an isophthalic acid group . The SMILES representation of the molecule isC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O . Physical And Chemical Properties Analysis
5-(9H-Carbazol-9-YL)isophthalic acid has a predicted boiling point of 562.7±50.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a pKa value of 3.45±0.10 .科学的研究の応用
Electropolymerization
Carbazole-based compounds, including “5-(9H-Carbazol-9-YL)isophthalic acid”, are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, including “5-(9H-Carbazol-9-YL)isophthalic acid”, have been used in the development of biosensors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Corrosion Inhibition
Carbazole-based compounds have been used for corrosion inhibition . Their good chemical and environmental stability make them suitable for this application .
Photovoltaics
Carbazole-based compounds have been used in the development of photovoltaic devices . Their excellent charge transport ability and strong fluorescence make them ideal for this application .
Electroluminescent Devices
Carbazole-based compounds have been used in the development of electroluminescent devices . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Field-Effect Transistors
Carbazole-based compounds have been used in the development of field-effect transistors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Supercapacitors
Carbazole-based compounds have been used in the development of supercapacitors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Light-Emitting Devices
Molecular crystals with desirable structures and tunable photoluminescence, such as those based on “5-(9H-Carbazol-9-YL)isophthalic acid”, are highly important for applications as lasers, sensors, and light-emitting devices .
特性
IUPAC Name |
5-carbazol-9-ylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFYVDIUYNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)
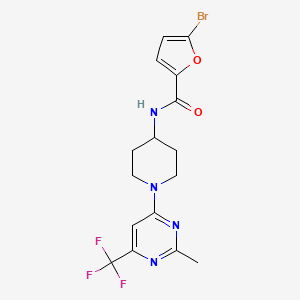
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
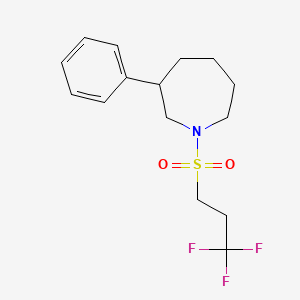
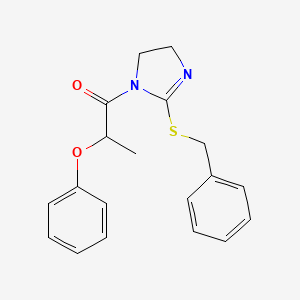
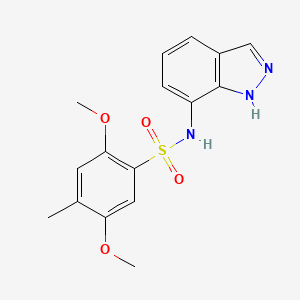

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)
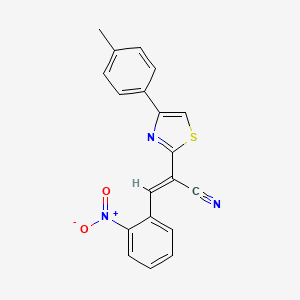
![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)

